8-(4-ethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-ethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,1-b][1,3,5]thiadiazine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
8-(4-ethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy and safety as a drug candidate for various diseases.
Industry: In industrial applications, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(4-chlorophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 8-(4-ethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The ethoxyphenyl group, in particular, may impart unique electronic and steric effects that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
8-(4-ethoxyphenyl)-3-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3O2S/c1-3-28-18-10-8-17(9-11-18)19-12-22(27)26-14-25(15-29-23(26)20(19)13-24)21-7-5-4-6-16(21)2/h4-11,19H,3,12,14-15H2,1-2H3 |
InChI Key |
JMLCFBDTVIFLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4C |
Origin of Product |
United States |
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